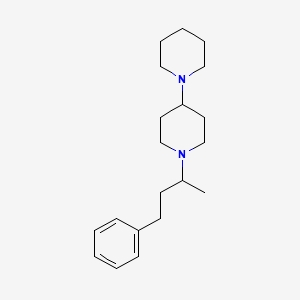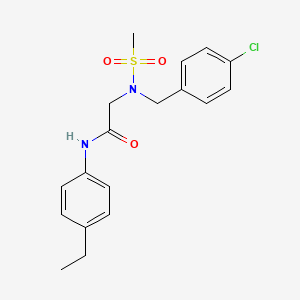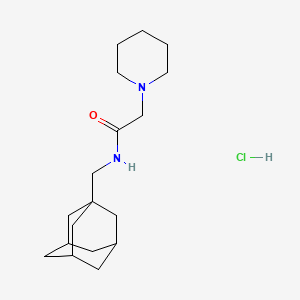
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine, also known as MPPP, is a synthetic compound that belongs to the class of piperidines. It has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the dopamine-producing neurons in the brain are damaged, leading to a decrease in dopamine levels. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine prevents the breakdown of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. It has also been shown to have an analgesic effect, which means that it can help alleviate pain. Additionally, 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been shown to have an antidepressant effect, which means that it can help alleviate symptoms of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in lab experiments is its ability to increase dopamine levels in the brain. This can be useful in studying the effects of dopamine on various physiological processes. However, one of the limitations of using 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in lab experiments is its potential for abuse. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a synthetic compound that has been used as a recreational drug, and its use can lead to addiction and other adverse effects.
Direcciones Futuras
There are several future directions for the study of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. One direction is the development of new and more efficient synthesis methods for 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. Another direction is the study of the effects of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine on other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the potential for the use of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in the treatment of drug addiction is an area of interest for future research.
Conclusion:
In conclusion, 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a synthetic compound that has been extensively studied for its potential use in the treatment of Parkinson's disease. Its ability to increase dopamine levels in the brain has been shown to be effective in alleviating the symptoms of Parkinson's disease. The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry. While 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has several advantages for lab experiments, its potential for abuse is a limitation. There are several future directions for the study of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine, including the development of new synthesis methods and the study of its effects on other neurological disorders.
Métodos De Síntesis
The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves the reaction of 1-phenyl-1,2-propanedione with piperidine in the presence of hydrochloric acid and aluminum chloride. The resulting product is then reduced using lithium aluminum hydride to yield 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine acts as a dopamine reuptake inhibitor, which means that it prevents the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-phenylbutan-2-yl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-18(10-11-19-8-4-2-5-9-19)21-16-12-20(13-17-21)22-14-6-3-7-15-22/h2,4-5,8-9,18,20H,3,6-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJKXKLPQKTGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylbutan-2-yl)-4-piperidin-1-ylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220667.png)
![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)

![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5220695.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5220697.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)

![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)